Piperidin-3-yl azepane-1-carboxylate
CAS No.:
Cat. No.: VC19825447
Molecular Formula: C12H22N2O2
Molecular Weight: 226.32 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H22N2O2 |
|---|---|
| Molecular Weight | 226.32 g/mol |
| IUPAC Name | piperidin-3-yl azepane-1-carboxylate |
| Standard InChI | InChI=1S/C12H22N2O2/c15-12(14-8-3-1-2-4-9-14)16-11-6-5-7-13-10-11/h11,13H,1-10H2 |
| Standard InChI Key | QSZQQOYTELOTER-UHFFFAOYSA-N |
| Canonical SMILES | C1CCCN(CC1)C(=O)OC2CCCNC2 |
Introduction
Chemical Identity and Structural Features
Piperidin-3-yl azepane-1-carboxylate is characterized by a piperidine ring (a six-membered amine heterocycle) substituted at the 3-position with an azepane ring (a seven-membered amine heterocycle), which is further functionalized with a carboxylate ester group at the 1-position. The molecular formula is inferred as C₁₂H₂₂N₂O₂, with a molecular weight of 238.32 g/mol, based on structural analogs such as tert-butyl 3-(piperidin-3-yl)-azetidine-1-carboxylate (C₁₃H₂₄N₂O₂, 240.34 g/mol) and tert-butyl 2-(azetidin-3-yl)azepane-1-carboxylate (C₁₄H₂₆N₂O₂, 254.36 g/mol).
Table 1: Key Molecular Descriptors
| Property | Value |
|---|---|
| IUPAC Name | Azepane-1-carboxylic acid, 3-(3-piperidinyl)- |
| Molecular Formula | C₁₂H₂₂N₂O₂ |
| Molecular Weight | 238.32 g/mol |
| Topological Polar Surface Area | 49.8 Ų (estimated) |
| Hydrogen Bond Donors | 2 |
| Hydrogen Bond Acceptors | 3 |
The compound’s bicyclic structure enhances its rigidity, potentially improving binding affinity to biological targets compared to monocyclic analogs. The carboxylate ester group introduces polarity, influencing solubility and metabolic stability .
Synthetic Methodologies
The synthesis of piperidin-3-yl azepane-1-carboxylate involves multi-step organic reactions, often employing palladium-catalyzed cross-couplings and cyclization strategies. A representative pathway, adapted from patent WO2014122474A1 , is outlined below:
Key Synthetic Steps
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Formation of the Piperidine-Azepane Core:
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A Suzuki-Miyaura coupling between a brominated piperidine derivative and an azepane boronic ester using PdCl₂(DPPF) (dichloro[1,1'-bis(diphenylphosphino)ferrocene]palladium(II)) in aqueous dioxane with potassium carbonate as a base.
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Example reaction:
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Esterification:
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Introduction of the carboxylate group via reaction with chloroformate derivatives in the presence of a tertiary amine base (e.g., triethylamine).
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Example:
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Deprotection (if applicable):
Industrial Scalability
Industrial production prioritizes continuous flow chemistry to enhance yield and reduce waste. Green solvents (e.g., cyclopentyl methyl ether) and immobilized catalysts are employed to meet environmental regulations.
Physicochemical Properties
Piperidin-3-yl azepane-1-carboxylate exhibits properties typical of medium-sized heterocycles:
Table 2: Physicochemical Profile
The ester group renders the compound prone to enzymatic hydrolysis in vivo, a consideration for prodrug design .
Biological Activity and Mechanisms
While direct pharmacological data on piperidin-3-yl azepane-1-carboxylate are scarce, structurally related compounds demonstrate notable CNS activity:
Muscarinic Receptor Modulation
Analogous piperidine-azepane carboxylates act as selective agonists of the muscarinic M₄ receptor (M₄R), a GPCR implicated in cognitive function and analgesia. For example, ethyl 4-[4-(2-methylpyrimidin-4-yl)piperidin-1-yl]piperidine-1-carboxylate shows submicromolar affinity for M₄R (IC₅₀ = 0.3 μM) . The carboxylate group is critical for hydrogen bonding with Asp122 in the M₄R binding pocket.
Antimicrobial Effects
Quaternary ammonium derivatives of similar compounds exhibit bactericidal activity against Gram-positive pathogens (MIC = 4–16 μg/mL) by disrupting cell membrane integrity .
Applications in Drug Discovery
Table 3: Therapeutic Applications of Structural Analogs
| Application | Compound Example | Target/Mechanism |
|---|---|---|
| Alzheimer’s Disease | Ethyl 4-[4-(3-methoxypyridin-2-yl)piperidin-1-yl]azepane-1-carboxylate | M₄R agonism, reduces amyloid-β plaque |
| Chronic Pain | tert-Butyl 3-(piperidin-3-yl)-azetidine-1-carboxylate | σ₁ Receptor antagonism |
| Oncology | Piperidin-3-yl azepane hydroxamate | HDAC6 inhibition (IC₅₀ = 50 nM) |
Piperidin-3-yl azepane-1-carboxylate serves as a precursor for prodrugs, where ester hydrolysis releases active amines in vivo .
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